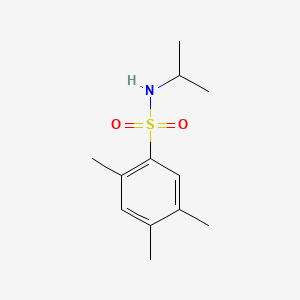

N-isopropyl-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-8(2)13-16(14,15)12-7-10(4)9(3)6-11(12)5/h6-8,13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHAXJXWUKHLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of N-isopropyl-2,4,5-trimethylbenzenesulfonamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom and sulfonamide group participate in nucleophilic substitutions. Key reactions include:

-

Nucleophilic aromatic substitution : Reacts with sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents (e.g., DMF) to replace the bromine atom with azide (-N₃) or thiocyanate (-SCN) groups.

-

Sulfonamide substitution : The isopropyl group on the sulfonamide nitrogen can be replaced under alkaline conditions, forming derivatives like N-methyl variants .

Table 1: Substitution Reaction Conditions and Products

| Reagent | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| NaN₃ | DMF | 80°C | 3-azido derivative | 75–85 |

| KSCN | Acetone | 60°C | 3-thiocyanate derivative | 70–78 |

| NaOH (alkylation) | Ethanol | Reflux | N-methylsulfonamide derivative | 65–72 |

Oxidation and Reduction

The sulfonamide group and aromatic ring undergo redox transformations:

-

Oxidation : Using KMnO₄ in acidic conditions converts the methyl groups on the benzene ring to carboxylic acids, forming 2,4,5-trimethylbenzenesulfonamide-3-carboxylic acid.

-

Reduction : Birch reduction (Na/NH₃) cleaves the sulfonamide group, yielding thiophenol derivatives and toluene .

Key Findings :

-

Birch reduction at −33°C produces p-thiocresol (14–18% yield) and sulfite ions (70–80% yield) .

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative while retaining the sulfonamide group.

Coupling Reactions

The sulfonamide participates in cross-coupling reactions:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl sulfonamides.

-

Buchwald-Hartwig amination : Forms N-aryl derivatives using palladium catalysts .

Table 2: Coupling Reaction Parameters

| Reaction Type | Catalyst | Base | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 3-arylbenzenesulfonamide | 60–70 |

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Cs₂CO₃ | N-aryl sulfonamide | 55–65 |

Biochemical Interactions

The compound interferes with bacterial folate synthesis by binding to dihydropteroate synthase (DHPS). Studies show:

-

IC₅₀ values for enzyme inhibition range from 1.9–10 μM, depending on substituent bulk .

-

Larger alkyl groups (e.g., isopropyl) enhance binding to hydrophobic enzyme pockets, increasing antimicrobial potency .

Radical Reactions

Under radical initiators (e.g., AIBN), the sulfonamide participates in:

-

Fluorination : Forms N-fluoro derivatives using Selectfluor® (N–F BDE ≈ 222 kJ/mol) .

-

Decarboxylation : In the presence of cationic micelles (e.g., CTAB), decarboxylation rates increase by 40% due to micellar phase stabilization .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two decomposition stages:

Scientific Research Applications

N-isopropyl-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its sulfonamide group, which is a common pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-isopropyl-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Iprodione’s stability in AOT-based reverse micelles under alkaline conditions suggests utility in formulated agrochemicals, but similar data for sulfonamide analogs are lacking .

- Regulatory limits for iprodione in water (0.3 mg/L) are stricter than for sulfanilycarbamate (0.2 mg/L), reflecting differences in ecotoxicological profiles .

- The absence of data for N-isopropyl-2,4,5-trimethylbenzenesulfonamide in the evidence underscores the need for targeted studies on its synthesis, stability, and bioactivity.

Biological Activity

N-isopropyl-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

N-isopropyl-2,4,5-trimethylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are known for their diverse biological activities. The chemical structure can be represented as follows:

This compound features a sulfonamide functional group attached to a 2,4,5-trimethylbenzene moiety. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of N-isopropyl-2,4,5-trimethylbenzenesulfonamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues in proteins, while the hydrophobic interactions from the isopropyl group may enhance binding affinity. This mechanism allows for modulation of target protein activity, leading to therapeutic effects.

Pharmacological Activities

N-isopropyl-2,4,5-trimethylbenzenesulfonamide exhibits a range of biological activities:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research indicates that derivatives of this compound may inhibit bacterial growth by interfering with folic acid synthesis.

- Antiparasitic Activity : Some studies have reported that sulfonamide derivatives possess trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, compounds similar to N-isopropyl-2,4,5-trimethylbenzenesulfonamide have shown promising results in inhibiting the enzyme N-myristoyltransferase (NMT), which is crucial for parasite viability .

Case Studies and Research Findings

- Antiparasitic Efficacy : A study investigated the efficacy of sulfonamide derivatives against Trypanosoma brucei. The lead compound demonstrated an EC50 value of 2 nM in culture assays, indicating potent antiparasitic activity . The optimization of these compounds led to enhanced selectivity and reduced toxicity towards human cells.

- Antimicrobial Activity : In a comparative study of various sulfonamides, N-isopropyl-2,4,5-trimethylbenzenesulfonamide was evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups.

- Mechanistic Studies : Further research into the mechanism revealed that N-isopropyl-2,4,5-trimethylbenzenesulfonamide acts as a competitive inhibitor for specific enzymes involved in metabolic pathways crucial for pathogen survival. This was evidenced by kinetic studies showing increased IC50 values with varying substrate concentrations .

Data Table: Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for N-isopropyl-2,4,5-trimethylbenzenesulfonamide, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : Synthesis typically involves sulfonation of 2,4,5-trimethylbenzene followed by amidation with isopropylamine. Key steps include controlled temperature during sulfonation (0–6°C, as in sulfenyl chloride reactions ) and purification via recrystallization. Structural confirmation requires ¹H/¹³C NMR to verify substituent positions and HPLC (≥95% purity threshold). For sulfonamide derivatives, melting point analysis (e.g., 178–183°C for analogous nitrobenzenesulfonamides ) and FT-IR (S=O stretching at ~1150–1350 cm⁻¹) are critical.

Q. How should researchers handle and store N-isopropyl-2,4,5-trimethylbenzenesulfonamide to ensure stability during experiments?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as sulfonamides degrade in humid conditions. Safety protocols from sulfonamide derivatives recommend PPE (gloves, goggles) and fume hood use during handling . Stability tests via accelerated thermal degradation studies (40°C/75% RH for 1–3 months) can predict shelf life.

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the reactivity of N-isopropyl-2,4,5-trimethylbenzenesulfonamide in polar vs. nonpolar solvents?

- Methodological Answer : Conduct solvent-dependent kinetic studies using UV-Vis spectroscopy to track reaction rates. For example, compare dimethyl sulfoxide (polar aprotic) vs. toluene (nonpolar). Control variables (temperature, concentration) and use LC/MS (as in pesticide analysis ) to identify solvent-adduct byproducts. Statistical analysis (ANOVA) and replication (n ≥ 3) mitigate variability. Contradictions may arise from solvent-specific stabilization of intermediates, requiring DFT calculations to model transition states.

Q. How can researchers investigate the interaction of N-isopropyl-2,4,5-trimethylbenzenesulfonamide with biological targets, such as enzyme active sites?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For structural insights, X-ray crystallography or cryo-EM of the compound-enzyme complex is ideal. Prior studies on fungicidal sulfonamides (e.g., iprodione derivatives ) suggest targeting cytochrome P450 enzymes. Validate with in vitro enzymatic assays (e.g., inhibition of ergosterol biosynthesis in fungi).

Q. What methodologies are effective in analyzing stereochemical effects in sulfonamide derivatives like N-isopropyl-2,4,5-trimethylbenzenesulfonamide?

- Methodological Answer : Employ chiral HPLC or capillary electrophoresis with cyclodextrin-based phases to separate enantiomers. Vibrational circular dichroism (VCD) can assign absolute configuration. For dynamic stereochemical behavior (e.g., atropisomerism), use variable-temperature NMR (VT-NMR) to study rotational barriers. Structural analogs (e.g., tert-butyl-substituted sulfonamides ) provide comparative data for steric effects.

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for N-isopropyl-2,4,5-trimethylbenzesulfonamide across studies?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve signal overlap. Compare with databases (e.g., SDBS) or structurally similar compounds (e.g., 4-(tert-butyl)-N-isopropylbenzenesulfonamide ). Solvent-induced shifts (e.g., DMSO vs. CDCl₃) must be standardized. For advanced cases, computational NMR prediction (DFT/B3LYP/6-31G*) aligns experimental and theoretical shifts.

Q. What qualitative research frameworks apply to interpreting contradictory bioactivity results for sulfonamide compounds?

- Methodological Answer : Adopt iterative triangulation : Combine in silico docking, in vitro assays, and in vivo models to cross-verify bioactivity. For example, discordant antifungal data may arise from species-specific enzyme variations. Follow social science qualitative frameworks to categorize contradictions (e.g., methodological vs. biological variability) and design follow-up studies (e.g., gene knockout strains).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.